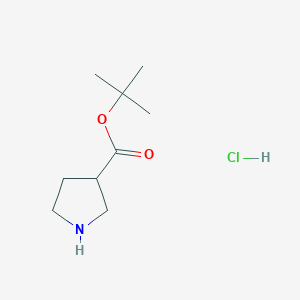
tert-Butyl pyrrolidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl pyrrolidine-3-carboxylate hydrochloride” is a biochemical reagent . It is often used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of “tert-Butyl pyrrolidine-3-carboxylate hydrochloride” involves the protection of the carboxylic acid group, followed by the addition of piperazine to the protected intermediate. The final step involves deprotection and conversion to the hydrochloride salt.Molecular Structure Analysis
The molecular structure of “tert-Butyl pyrrolidine-3-carboxylate hydrochloride” is represented by the InChI code: 1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H .Chemical Reactions Analysis
“tert-Butyl pyrrolidine-3-carboxylate hydrochloride” is often used as a reagent for the synthesis of other compounds and as a catalyst for certain reactions. It is also used as a ligand in coordination chemistry and as an inhibitor of enzymes.Physical And Chemical Properties Analysis
“tert-Butyl pyrrolidine-3-carboxylate hydrochloride” has a molecular weight of 207.7 . It is stable under normal conditions and does not react with air, moisture, or light.Scientific Research Applications
Asymmetric Synthesis
The compound has been used in asymmetric synthesis, particularly in the efficient creation of chiral pyrrolidine derivatives. For instance, Chung et al. (2005) demonstrated its use in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, achieving high yields and enantiomeric excess (ee) through nitrile anion cyclization strategies (Chung et al., 2005).
Anti-inflammatory Applications
In 1987, Ikuta et al. synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which were evaluated as potential anti-inflammatory agents. Some of these compounds exhibited comparable anti-inflammatory activities to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Continuous Flow Synthesis
Herath and Cosford (2010) reported the first one-step continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates. This method also facilitated the multistep synthesis of pyrrole-3-carboxamides, including CB1 inverse agonists, in a single continuous process (Herath & Cosford, 2010).
Pharmaceutical Synthesis
In the field of pharmaceutical chemistry, tert-butyl pyrrolidine-3-carboxylate hydrochloride serves as a precursor or intermediate in the synthesis of various pharmacologically active molecules. For example, Wang et al. (2001) used it in the synthesis of influenza neuraminidase inhibitors, demonstrating its versatility in drug development (Wang et al., 2001).
Novel Synthesis Techniques
Researchers have also explored novel synthesis techniques using this compound. For example, the synthesis of highly substituted pyrrolidine derivatives and their application in novel macrocyclic Tyk2 inhibitors was reported by Sasaki et al. (2020), highlighting the compound's utility in innovative chemical syntheses (Sasaki et al., 2020).
Mechanism of Action
“tert-Butyl pyrrolidine-3-carboxylate hydrochloride” acts as a catalyst for certain reactions. It is a ligand in coordination chemistry and an inhibitor of enzymes. It binds to metal ions and is able to transfer electrons in a redox reaction. It also acts as a Lewis acid, meaning that it can accept electrons from other molecules.
properties
IUPAC Name |
tert-butyl pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUUCHCTXOIYMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1620955-76-1 |
Source


|
| Record name | tert-butyl pyrrolidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2418056.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2418057.png)
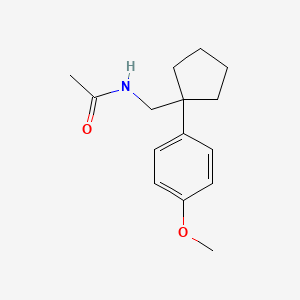

![[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2418064.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B2418065.png)
![Ethyl 1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2418067.png)
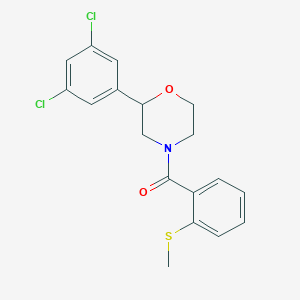
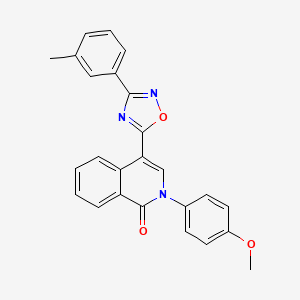
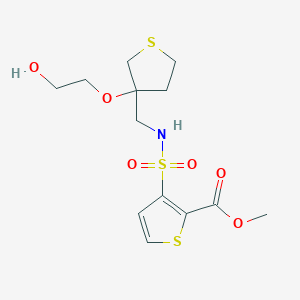
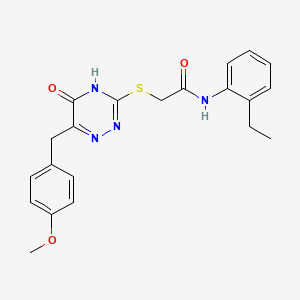
![6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)
![2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2418075.png)
